

4-(Pentyloxy)-4'-biphenylcarboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Pentyloxy)-4'-biphenylcarboxylic acid
Cat. No.:	B1601136

[Get Quote](#)

An In-depth Technical Guide to **4-(Pentyloxy)-4'-biphenylcarboxylic acid**

Introduction: A Molecule of Dichotomic Character

4-(Pentyloxy)-4'-biphenylcarboxylic acid is a bifunctional organic molecule that stands at the intersection of materials science and synthetic chemistry. Its structure is characterized by a rigid, aromatic biphenyl core, which imparts thermal stability and is conducive to forming ordered molecular assemblies. One terminus of this core is functionalized with a flexible pentyloxy ($-\text{O}(\text{CH}_2)_4\text{CH}_3$) chain, which influences solubility and modulates intermolecular interactions. The other terminus features a carboxylic acid ($-\text{COOH}$) group, a versatile functional handle for further chemical modification and a key participant in hydrogen bonding.

This unique combination of a rigid backbone and flexible tail makes **4-(Pentyloxy)-4'-biphenylcarboxylic acid** and its derivatives, particularly the corresponding nitriles, foundational components in the formulation of liquid crystals.^[1] The principles that govern its molecular behavior provide valuable insights for researchers in liquid crystal technology, organic electronics, and drug discovery, where the biphenyl scaffold is a recurring motif.^{[2][3]} This guide offers a detailed examination of its chemical and physical properties, synthetic pathways, and core applications, providing a technical resource for scientists and development professionals.

Core Physicochemical Properties

The physical characteristics of **4-(Pentyloxy)-4'-biphenylcarboxylic acid** are a direct consequence of its molecular architecture. The large, nonpolar biphenyl and pentyl groups dominate its solubility profile, while the polar carboxylic acid and ether linkages introduce capacity for specific intermolecular interactions.

Property	Value	Source(s)
CAS Number	59748-15-1	[4] [5]
Molecular Formula	C ₁₈ H ₂₀ O ₃	[4] [6]
Molecular Weight	284.35 g/mol	[4] [6]
Appearance	White to off-white crystalline powder	[7] [8]
Solubility	Insoluble in water; soluble in alcohols and ether	[9]
LogP (Octanol/Water)	4.62080	[4]
PSA (Polar Surface Area)	46.53 Å ²	[4]

The high LogP value confirms the compound's lipophilic nature, a critical factor for its application in non-aqueous systems like liquid crystal mixtures. The pentyloxy chain, in particular, enhances solubility in organic solvents compared to its parent compound, 4'-hydroxy-4-biphenylcarboxylic acid.

Spectroscopic Signature and Structural Elucidation

The identity and purity of **4-(Pentyloxy)-4'-biphenylcarboxylic acid** are routinely confirmed using standard spectroscopic techniques. The expected spectral features are highly characteristic.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key absorption bands are anticipated at:

- $\sim 2500\text{-}3300\text{ cm}^{-1}$ (broad): A very broad band characteristic of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimer.
- $\sim 2955, 2870\text{ cm}^{-1}$: C-H stretching vibrations of the aliphatic pentyloxy chain.
- $\sim 1680\text{-}1710\text{ cm}^{-1}$: A strong C=O stretching vibration from the carboxylic acid group.[\[10\]](#)[\[11\]](#)
- $\sim 1605, 1490\text{ cm}^{-1}$: C=C stretching vibrations within the biphenyl aromatic rings.
- $\sim 1250\text{ cm}^{-1}$ (strong): Asymmetric C-O-C stretching of the aryl ether linkage.
- $\sim 920\text{ cm}^{-1}$ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the precise arrangement of atoms.

^1H NMR (Expected Signals):

- $\sim 12.0\text{-}13.0\text{ ppm}$ (singlet, 1H): The acidic proton of the carboxylic acid; its chemical shift can be variable and the peak is often broad.[\[12\]](#)
- $\sim 8.15\text{ ppm}$ (doublet, 2H) & $\sim 7.75\text{ ppm}$ (doublet, 2H): Protons on the carboxylic acid-bearing phenyl ring, showing characteristic ortho-coupling.[\[12\]](#)[\[13\]](#)
- $\sim 7.60\text{ ppm}$ (doublet, 2H) & $\sim 7.00\text{ ppm}$ (doublet, 2H): Protons on the pentyloxy-bearing phenyl ring.
- $\sim 4.00\text{ ppm}$ (triplet, 2H): The methylene protons adjacent to the ether oxygen (-O-CH₂-).
- $\sim 1.80\text{ ppm}$ (multiplet, 2H): The second methylene group in the pentyl chain.
- $\sim 1.45\text{ ppm}$ (multiplet, 4H): The third and fourth methylene groups.
- $\sim 0.95\text{ ppm}$ (triplet, 3H): The terminal methyl protons of the pentyl chain.

^{13}C NMR (Expected Signals): The spectrum would show distinct signals for all 18 carbons, including the carbonyl carbon ($\sim 170\text{ ppm}$), the aromatic carbons attached to oxygen and the

carboxylic group (~160 ppm and ~145 ppm, respectively), and the aliphatic carbons of the pentyl chain (~68, 31, 28, 22, 14 ppm).

Synthetic Strategy: Building the Molecule

The synthesis of **4-(Pentyloxy)-4'-biphenylcarboxylic acid** is typically achieved through a convergent approach that combines two key transformations: formation of the biphenyl core and installation of the ether linkage.

Workflow: Suzuki Coupling and Williamson Ether Synthesis

A robust and common method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl skeleton, followed by a Williamson ether synthesis to introduce the pentyloxy side chain.[\[2\]](#)[\[14\]](#)

Step 1: Suzuki-Miyaura Cross-Coupling Methyl 4-bromobenzoate is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., Na_2CO_3) to form methyl 4'-hydroxy-4-biphenylcarboxylate.

Step 2: Williamson Ether Synthesis The resulting phenol is deprotonated with a base (e.g., K_2CO_3) and alkylated with 1-bromopentane to yield methyl 4-(pentyloxy)-4'-biphenylcarboxylate.

Step 3: Saponification The methyl ester is hydrolyzed to the final carboxylic acid product using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup.

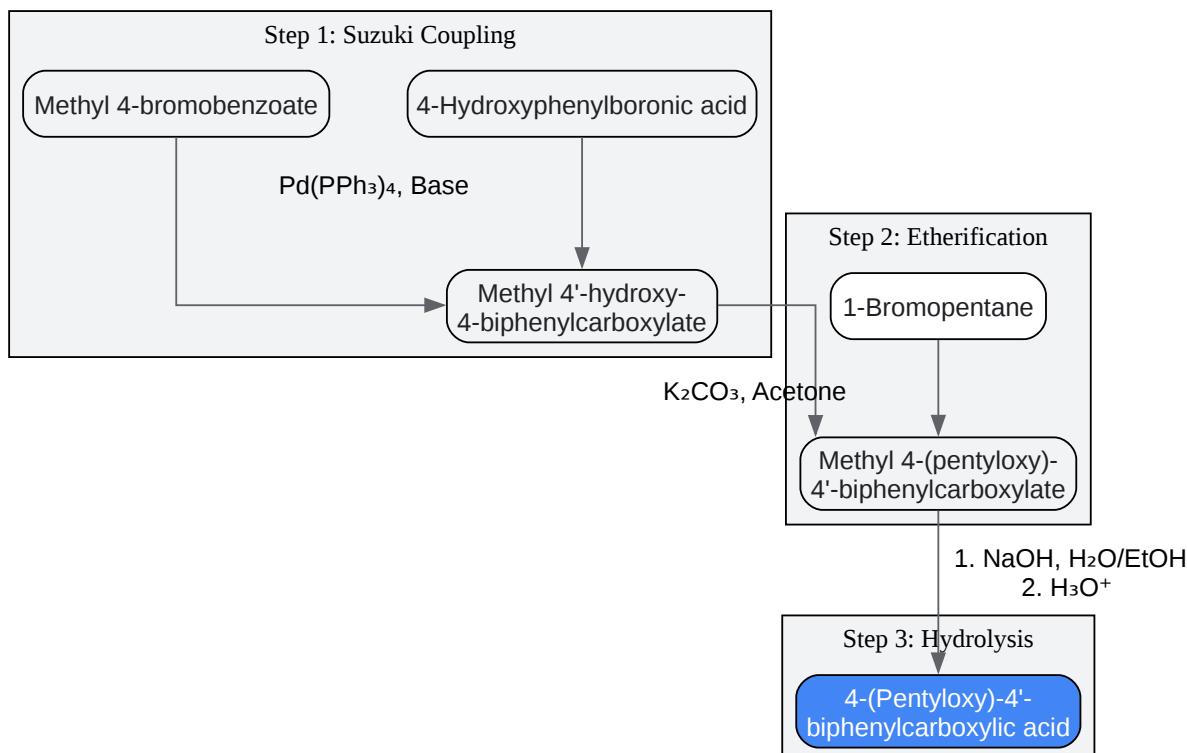

[Click to download full resolution via product page](#)

Diagram: Representative synthetic workflow.

Core Applications and Mechanistic Insights

Foundation of Liquid Crystals

The primary application of this molecular class is in liquid crystal displays (LCDs).^[15] While the nitrile analogue (4'-(pentyloxy)-4-biphenylcarbonitrile) is more commonly the final liquid crystal material, the carboxylic acid is a key precursor.^[16] The molecule's elongated, rod-like shape, arising from the linear biphenyl core, is essential for forming the anisotropic nematic and/or smectic phases that define liquid crystals.^{[1][15]}

- Anisotropy: The rigid core creates significant differences in physical properties (e.g., refractive index, dielectric constant) when measured parallel versus perpendicular to the long molecular axis. This anisotropy is the basis for light modulation in LCDs.
- Mesophase Formation: The flexible pentyloxy chain disrupts efficient crystal packing just enough to allow for the formation of intermediate liquid crystalline phases (mesophases) upon melting, before transitioning to a fully isotropic liquid at a higher temperature.[\[17\]](#)

Versatile Building Block in Organic Synthesis

Beyond liquid crystals, **4-(pentyloxy)-4'-biphenylcarboxylic acid** serves as a valuable intermediate.[\[7\]](#)

- Pharmaceutical Scaffolding: The biphenylcarboxylic acid moiety is present in several pharmacologically active compounds. The carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility, stability, and biological target affinity.[\[3\]](#)[\[7\]](#)
- High-Performance Polymers: The rigid biphenyl unit can be incorporated into polymer backbones (e.g., polyesters, polyamides) to enhance thermal stability and mechanical strength, creating materials suitable for demanding applications.[\[7\]](#)

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling of **4-(pentyloxy)-4'-biphenylcarboxylic acid** is essential. The following guidelines are based on standard safety data sheets for this and structurally related compounds.

Exposure Controls and Personal Protection

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[\[6\]](#)[\[18\]](#)
- Eye/Face Protection: Wear chemical safety goggles or glasses.[\[6\]](#)[\[19\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[\[6\]](#)[\[20\]](#)

- Hygiene: Wash hands thoroughly after handling.[6][19] Do not eat, drink, or smoke in the work area.[6]

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[6][19][20]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][19][20]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][19]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][20]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][20]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][20]

Conclusion

4-(Pentyloxy)-4'-biphenylcarboxylic acid is a molecule of designed functionality. Its properties are a textbook example of how structural components—a rigid aromatic core, a flexible aliphatic chain, and a reactive functional group—can be combined to achieve specific behaviors. Its primary role as a precursor in the synthesis of liquid crystals underscores its importance in materials science, while its utility as a synthetic intermediate highlights its value in broader chemical research and development. A thorough understanding of its chemical properties, reactivity, and handling requirements allows researchers to leverage its full potential in creating the next generation of advanced materials and complex molecular architectures.

References

- **4-(PENTYLOXY)-4'-BIPHENYLCARBOXYLIC ACID | CAS#:59748-15-1 | Chemsoc. (n.d.).**
- **4-BIPHENYL CARBOXYLIC ACID - SD Fine-Chem. (n.d.).**

- 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[¹H NMR] - Spectrum - SpectraBase. (n.d.).
- 5OCB,4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile,CAS NO.5236_PDLC. (n.d.).
- 4-Biphenylcarboxylic acid - ChemBK. (n.d.).
- Synthesis of 4'-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. (n.d.).
- (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. (n.d.).
- 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | NIST. (n.d.).
- Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2) - Cheméo. (n.d.).
- 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
- Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.).
- Biphenyl-4-carboxylic acid - NIST WebBook. (n.d.).
- Biphenyl-4-carboxylic acid - NIST WebBook. (n.d.).
- File:4'-(Pentyloxy)(1,1'-biphenyl)-4-carboxylic acid.svg - Wikimedia Commons. (2022, June 26).
- 4'-pentyloxybiphenyl - 5CB - Taylor & Francis Online. (2024, January 21).
- 4-Cyano-4'-pentyloxybiphenyl - Wikipedia. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(PENTYLOXY)-4'-BIPHENYLCARBOXYLIC ACID | CAS#:59748-15-1 | Chemsric [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Biphenylcarboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. [chembk.com](#) [chembk.com]
- 10. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [m.chemicalbook.com]
- 12. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]
- 13. [rsc.org](#) [rsc.org]
- 14. 4-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. [ossila.com](#) [ossila.com]
- 16. [canaanchem.com](#) [canaanchem.com]
- 17. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 18. 4-(PENTYLOXY)BIPHENYL - Safety Data Sheet [chemicalbook.com]
- 19. [fishersci.com](#) [fishersci.com]
- 20. [assets.thermofisher.cn](#) [assets.thermofisher.cn]
- To cite this document: BenchChem. [4-(Pentyloxy)-4'-biphenylcarboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601136#4-pentyloxy-4-biphenylcarboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com